molecular formula C10H11BrClNO B14064679 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14064679
M. Wt: 276.56 g/mol
InChI Key: NKGCAUCRUSLODD-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

    Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which can confer distinct reactivity and biological activity compared to similar compounds

Biological Activity

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound with significant potential in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and biological interactions. Its molecular formula is C10H10BrClN, with a molecular weight of approximately 276.56 g/mol.

Property Description
Molecular Formula C10H10BrClN
Molecular Weight 276.56 g/mol
Functional Groups Amino, chloromethyl, bromopropanone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to receptors, influencing signaling pathways crucial for cellular responses.
  • Covalent and Non-Covalent Interactions : The structural features allow for both types of bonding with proteins and enzymes, potentially modulating their activities significantly.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

  • Anticancer Properties : Preliminary studies suggest that it has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent, demonstrating effectiveness against specific bacterial strains due to its structural components that facilitate interaction with microbial cell membranes.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating pathways involved in neuronal survival and function .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Assays :
    • A study assessed the compound's cytotoxicity against various cancer cell lines, revealing significant activity with IC50 values in the micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis in MCF-7 cells through caspase activation .
  • Enzyme Inhibition Studies :
    • Research demonstrated that the compound inhibits certain enzymes involved in metabolic processes, which could lead to altered drug metabolism or enhanced therapeutic effects when used in combination therapies .
  • In Vivo Studies :
    • Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Results indicated effective tissue distribution and minimal toxicity at therapeutic doses, supporting further development as a potential drug candidate .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(11)10(14)9-7(5-12)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3

InChI Key

NKGCAUCRUSLODD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1N)CCl)Br

Origin of Product

United States

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